1-Boc-4-isopropyl-4-piperidinecarboxylic acid

Description

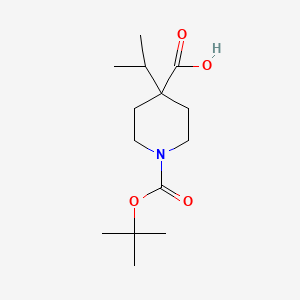

1-Boc-4-isopropyl-4-piperidinecarboxylic acid (CAS: 1093396-57-6) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an isopropyl substituent at the 4-position of the piperidine ring, along with a carboxylic acid functional group . Its molecular formula is C₁₄H₂₅NO₄, with a molecular weight of 271.35 g/mol. The Boc group enhances stability during synthetic processes, while the isopropyl group introduces steric bulk, influencing reactivity and interactions in medicinal chemistry applications .

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-10(2)14(11(16)17)6-8-15(9-7-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQMWUMCFDOCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662855 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(propan-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093396-57-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(propan-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Catalytic Hydrogenation of 4-Pyridinecarboxylic Acid

The hydrogenation of 4-pyridinecarboxylic acid to 4-piperidinecarboxylic acid serves as a foundational step in synthesizing substituted piperidine derivatives. As demonstrated in CN102174011A, this reaction employs palladium on carbon (Pd/C) as a catalyst under high-pressure hydrogen (4–5 MPa) at 90–100°C. The process achieves an 85.26% molar yield of 4-piperidinecarboxylic acid, with purity exceeding 98% after methanol recrystallization. Critical parameters include:

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| Catalyst loading | 0.01–0.05 wt% Pd/C | Higher loading reduces reaction time |

| Hydrogen pressure | 4–5 MPa | Ensures complete saturation |

| Temperature | 90–100°C | Balances reaction rate and selectivity |

BOC Protection of Piperidine Amines

Di-tert-Butyl Dicarbonate-Mediated Protection

The introduction of the tert-butoxycarbonyl (Boc) group to piperidine amines is a well-established strategy to protect the nitrogen during subsequent reactions. As detailed in CN104628625A and ChemicalBook, 4-piperidinecarboxylic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of aqueous NaOH and tert-butanol. This method achieves quantitative yields (100%) under mild conditions (0°C to ambient temperature). The reaction mechanism proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of Boc₂O, facilitated by the basic aqueous phase:

Alkylation Strategies for Introducing the Isopropyl Group

Grignard Reagent-Based Alkylation

While not directly described in the provided sources, the introduction of an isopropyl group at the 4-position of the piperidine ring likely involves alkylation via Grignard reagents (e.g., isopropyl magnesium bromide). CN102775343A highlights the limitations of Grignard reactions for industrial applications, including moisture sensitivity, stringent anhydrous conditions, and high costs. For example, methyl Grignard reagents used in analogous syntheses require temperatures below 0°C and achieve yields as low as 43%.

Integrated Synthetic Routes

Sequential Hydrogenation, Alkylation, and BOC Protection

Combining methodologies from multiple patents, a plausible synthesis of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid involves:

-

Hydrogenation : Convert 4-pyridinecarboxylic acid to 4-piperidinecarboxylic acid using Pd/C (85.26% yield).

-

Esterification : Protect the carboxylic acid as a methyl ester to facilitate alkylation.

-

Alkylation : Introduce the isopropyl group via alkyl halide and strong base (yield data unavailable).

-

Hydrolysis : Regenerate the carboxylic acid from the ester.

-

BOC Protection : React with Boc₂O in tert-butanol/NaOH (100% yield).

This approach balances scalability and functional group compatibility but requires optimization of the alkylation step.

Challenges and Industrial Considerations

Steric Hindrance and Reaction Selectivity

The geminal isopropyl and carboxylic acid groups at the 4-position create significant steric hindrance, complicating alkylation and protection steps. Patent CN102775343A emphasizes that bulky substituents reduce yields in Grignard reactions, necessitating excess reagents or elevated temperatures.

Analyse Des Réactions Chimiques

Types of Reactions

1-Boc-4-isopropyl-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

1-Boc-4-isopropyl-4-piperidinecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the development of new drugs, particularly in the field of neuropharmacology.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid involves its ability to act as a protecting group in organic synthesis. The Boc group protects the nitrogen atom in the piperidine ring from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The compound can be deprotected under acidic conditions, revealing the free amine group for further reactions .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The following table highlights key structural and physicochemical distinctions between 1-Boc-4-isopropyl-4-piperidinecarboxylic acid and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent at 4-Position | Protecting Group | Key Features |

|---|---|---|---|---|---|---|

| This compound | 1093396-57-6 | C₁₄H₂₅NO₄ | 271.35 | Isopropyl | Boc | High steric bulk, protected amine |

| 1-Boc-piperidine-4-carboxylic acid | 84358-13-4 | C₁₁H₁₉NO₄ | 229.27 | None (carboxylic acid only) | Boc | Basic Boc-protected scaffold |

| 1-Boc-4-allyl-4-piperidinecarboxylic acid | - | C₁₄H₂₃NO₄ | 269.34 | Allyl | Boc | Allyl group enables further functionalization |

| 1-Isopropylpiperidine-4-carboxylic acid | 280771-97-3 | C₉H₁₇NO₂ | 171.24 | Isopropyl | None | Unprotected amine, simpler structure |

| 1-Boc-4-Methylpiperidine-4-carboxylic acid | - | C₁₂H₂₁NO₄ | 243.30 | Methyl | Boc | Smaller substituent, reduced steric effects |

Key Observations :

- Protection Strategy : Boc-protected derivatives (e.g., CAS 84358-13-4) are stable under basic conditions, whereas unprotected analogs (e.g., CAS 280771-97-3) are more reactive but prone to side reactions .

- Functionalization Potential: The allyl group in 1-Boc-4-allyl-4-piperidinecarboxylic acid allows for click chemistry or cross-coupling, unlike the inert isopropyl group .

Physicochemical Properties

- Lipophilicity (logP) : The Boc group increases hydrophobicity. For example, this compound (logP ~2.5, estimated) is more lipophilic than 1-Isopropylpiperidine-4-carboxylic acid (logP ~0.8) .

- Solubility : The carboxylic acid group enhances water solubility in all analogs, but steric bulk from isopropyl may reduce solubility compared to methyl or allyl derivatives .

Activité Biologique

1-Boc-4-isopropyl-4-piperidinecarboxylic acid is a piperidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and bioavailability. Understanding its biological activity is crucial for exploring its applications in drug development and medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The Boc group allows for selective binding, which can modulate the activity of these targets. Notably, piperidine derivatives are often implicated in the modulation of neurotransmitter systems, particularly those involving opioid receptors and G protein-coupled receptors (GPCRs) .

Key Mechanisms:

- Opioid Receptor Interaction : Similar compounds have been shown to act as either agonists or antagonists at opioid receptors, influencing pain perception and analgesic effects .

- Enzyme Modulation : The compound may interact with specific enzymes, either inhibiting or activating their functions, which can alter metabolic pathways .

Pharmacokinetics

Research indicates that this compound is well absorbed following administration, with a high gastrointestinal absorption rate. Its distribution is influenced by its lipophilicity, as indicated by various log P values (e.g., Log Po/w values ranging from 1.03 to 2.18) . The compound is likely metabolized in the liver and excreted via urine.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Receptor Binding | Potential interaction with opioid and GPCRs |

| Enzyme Interaction | Possible inhibition or activation of metabolic enzymes |

| Absorption | High gastrointestinal absorption; permeable across the blood-brain barrier (BBB) |

| Stability | Enhanced by the Boc group; stable under physiological conditions |

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various piperidine derivatives, including this compound. For example:

- Synthesis Techniques : A study highlighted the use of mild hydrogenation methods for synthesizing functionalized piperidines. These methods emphasize the importance of substrate concentration and steric factors in achieving high yields .

- Biological Evaluation : Research on related piperidine compounds has demonstrated their efficacy in modulating neurotransmitter systems, leading to potential applications in treating conditions such as chronic pain and neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, and how can purity be maximized?

- Methodology : The synthesis typically involves Boc-protection of the piperidine nitrogen, followed by introducing the isopropyl group at the 4-position. Key steps include:

- Protection : Use Boc anhydride under basic conditions (e.g., NaHCO₃) in THF or DCM .

- Isopropyl Introduction : Alkylation with isopropyl halides or Mitsunobu reactions.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.

- Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR .

Q. How can researchers validate the structural identity of this compound?

- Methodology :

- Spectroscopy :

- ¹H NMR : Look for characteristic Boc tert-butyl signals (~1.4 ppm) and piperidine ring protons (δ 2.5–3.5 ppm).

- IR : Confirm carbonyl stretches (Boc group: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹).

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 272.2 (C₁₄H₂₅NO₄) .

Q. What storage conditions prevent degradation of this compound?

- Methodology : Store at 2–8°C in a tightly sealed container under inert gas (N₂/Ar) to avoid moisture absorption and Boc-group hydrolysis. Desiccants like silica gel are recommended for long-term storage .

Advanced Research Questions

Q. How can reaction parameters be optimized to suppress side-product formation during Boc deprotection?

- Methodology :

- Acidic Conditions : Use TFA/DCM (1:4 v/v) at 0°C for controlled deprotection to minimize carbamate scrambling.

- Monitoring : Track reaction progress via TLC (Rf shift) or in-situ FTIR for carbonyl group disappearance.

- Byproduct Mitigation : Neutralize excess acid with cold NaHCO₃ and extract impurities via liquid-liquid separation .

Q. What computational tools predict the solubility and logP of this compound in diverse solvents?

- Methodology :

- Software : Use Schrödinger’s QikProp or ACD/Percepta to estimate logP (~2.1) and solubility parameters.

- Experimental Validation : Perform shake-flask experiments in DMSO, ethanol, and aqueous buffers (pH 1–7) to correlate with predictions .

Q. How does steric hindrance from the isopropyl group affect regioselectivity in subsequent coupling reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates of isopropyl-substituted vs. unsubstituted derivatives in amide bond formations (e.g., EDC/HOBt coupling).

- DFT Calculations : Analyze transition-state geometries using Gaussian09 to identify steric bottlenecks .

Q. What analytical strategies resolve contradictory data in stability studies under oxidative stress?

- Methodology :

- Forced Degradation : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24 hours.

- HPLC-MS Analysis : Identify degradation products (e.g., Boc cleavage or carboxylic acid oxidation) using a C18 column and high-resolution MS .

Application-Oriented Questions

Q. How is this compound utilized as a scaffold in kinase inhibitor design?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents at the piperidine nitrogen or carboxylic acid to modulate binding affinity.

- Crystallography : Co-crystallize derivatives with target kinases (e.g., EGFR or CDK2) to analyze binding modes .

Q. What protocols ensure safe handling of this compound in high-throughput screening?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.